molecular formula C15H12O B1212533 3-Phenyl-2H-chromene CAS No. 6054-00-8

3-Phenyl-2H-chromene

Katalognummer: B1212533
CAS-Nummer: 6054-00-8
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: CNNBJLXLTIKXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-2H-chromene, also known as this compound, is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

3-Phenyl-2H-chromene derivatives have been investigated for various biological activities, including anticancer, antimicrobial, antidiabetic, and antileishmanial properties.

Anticancer Activity

Several studies have reported the anticancer potential of this compound derivatives:

  • A study identified a small library of 2-amino-4-aryl-3-cyano-4H-chromenes that exhibited potent cytotoxicity against multiple human tumor cell lines. The most active compound demonstrated an IC50 value of less than 1 μM against six cancer cell lines, showcasing the structural importance of substitutions on the chromene scaffold for enhancing antitumor activity .
  • Another investigation focused on a novel class of substituted chromenes that showed significant inhibitory effects on nuclear factor kappa B (NF-kB), a key regulator in cancer cell proliferation. The modified chromenes displayed superior antiproliferative profiles compared to their parent compounds .

Antimicrobial Properties

The antimicrobial efficacy of 3-phenyl-2H-chromenes has also been documented:

  • Research on hydrazone derivatives based on 2H-chromenes revealed promising activity against Leishmania major, with specific chloro-substituted derivatives exhibiting effective leishmanicidal activity at non-cytotoxic concentrations .

Antidiabetic and Anticholinesterase Activities

3-Phenyl-2H-chromenes have shown potential in managing diabetes and neurodegenerative diseases:

  • Compounds derived from this scaffold have been evaluated for their ability to inhibit enzymes related to diabetes and Alzheimer's disease, indicating their multifaceted therapeutic potential .

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of 3-phenyl-2H-chromenes is crucial for optimizing their biological activities:

  • A study conducted SAR analysis on various analogues to elucidate the molecular determinants that enhance enzyme inhibition and parasite growth inhibition against T. cruzi and T. brucei. This analysis highlighted specific functional groups that significantly impacted biological activity, paving the way for more effective drug design .

Synthesis and Green Chemistry Approaches

The synthesis of 3-phenyl-2H-chromenes has evolved with the adoption of greener methodologies:

  • Recent advancements include one-pot synthesis protocols that utilize environmentally friendly conditions, such as water as a solvent, enhancing yield while minimizing toxic waste .

Case Studies and Recent Research Findings

Recent research has provided insights into the applications of this compound in drug discovery:

StudyFindings
Identified strong 3-nitro-2-phenyl-2H-chromene analogues with potential against Chagas disease and human African trypanosomiasis through enzyme inhibition studies.
Explored various biological activities including anticancer and antimicrobial properties, emphasizing the importance of structural modifications in enhancing efficacy.
Developed new hydrazone derivatives based on 2H-chromenes with promising antileishmanial activity, showcasing the versatility of this scaffold in medicinal chemistry.

Eigenschaften

CAS-Nummer

6054-00-8

Molekularformel

C15H12O

Molekulargewicht

208.25 g/mol

IUPAC-Name

3-phenyl-2H-chromene

InChI

InChI=1S/C15H12O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-10H,11H2

InChI-Schlüssel

CNNBJLXLTIKXGJ-UHFFFAOYSA-N

SMILES

C1C(=CC2=CC=CC=C2O1)C3=CC=CC=C3

Kanonische SMILES

C1C(=CC2=CC=CC=C2O1)C3=CC=CC=C3

Key on ui other cas no.

6054-00-8

Synonyme

3(2H)-isoflavene

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Imidazole (0.18 g) was added to a suspension of 7-acetoxy-4′-methoxyisoflav-3-ene (0.06 g, 0.02 mmol) in absolute ethanol (5.0 ml) and the mixture was refluxed for 45 minutes under argon. The solution was concentrated under reduced pressure and the product was precipitated by addition of distilled water (10 ml). The mixture was left overnight in the fridge and filtered to yield isoflav-3-ene. The crude product was recrystallised from methanol/benzene to yield 7-hydroxy-4′-methoxyisoflav-3-ene (0.034 g, 66%). 1H NMR (CDCl3+d6-DMSO): δ 3.74 (s, 3H, OCH3), 4.99 (s, 2H, H2), 6.21 (d, 1H, J 2.3 Hz, H8), 6.29 (dd, 1H, J 2.3 Hz, 8.3 Hz, H6), 6.67 (bs, 1H, H4), 6.85 (d, 1H, J 8.3 Hz, H5), 6.86 (d, 2H, J 8.7 Hz, ArH), 7.33 (d, 2H, J 8.7 Hz, ArH).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Imidazole (0.6 g) was added to a suspension of 4′,7-diacetoxy-8-methylisoflav-3-ene (0.25 g, 0.7 mmol) in absolute ethanol (5.0 ml) and the mixture was refluxed for 45 min under argon. The solution was concentrated under reduced pressure and the product was precipitated by addition of distilled water (10 ml). The mixture was left overnight in the fridge and filtered to yield isoflav-3-ene. The crude product was recrystallised from methanol/benzene to yield 8-methylisoflav-3-ene-4′,7-diol (0.13 g, 68%). m.p. 190-93° C. 1H NMR (CDCl3+d6-DMSO): δ 1.94 (s, 3H, CH3), 4.98 (s, 2H, H2), 6.32 (d, 1H, J 7.9 Hz, H6), 6.58 (bs, 1H, H4), 6.67 (bd, 1H, H5), 6.72 (d, 2H, J 8.7 Hz, ArH), 7.21 (bd, 2H, ArH). Mass spectrum: m/z 255 (M+1, 16%); 254 (M, 79); 253 (100); 161 (32).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
4′,7-diacetoxy-8-methylisoflav-3-ene
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Imidazole (0.6 g) was added to a suspension of 4′,7,8-triacetoxyisoflav-3-ene (0.16 g, 0.4 mmol) in absolute ethanol (5.0 ml) and the mixture was refluxed for 45 min under argon. The solution was concentrated under reduced pressure and the product was precipitated by addition of distilled water (10 ml). The mixture was left overnight in the fridge and filtered to yield isoflav-3-ene. The crude product was recrystallised from methanol/benzene to yield Isoflav-3-ene-4′,7-8-triol (0.08 g, 75%). 1H NMR (CDCl3+d6-DMSO): δ 4.97 (s, 2H, H2), 6.30 (d, 1H, J 8.2 Hz, H6), 6.36 (d, 1H, J 8.3 Hz, H5), 6.55 (bs, 1H, H4), 6.72 (d, 1H, J 8.7 Hz, ArH), 7.17 (d, 2H, J 8.7 Hz, ArH).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
4′,7,8-triacetoxyisoflav-3-ene
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.